molecular formula C12H11N3O2 B14916671 N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide

N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B14916671
M. Wt: 229.23 g/mol
InChI Key: BYKBAIQFEXLPSL-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a hydroxyphenyl group and a carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide typically involves the reaction of 4-hydroxyaniline with 5-methylpyrazine-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-8-6-14-11(7-13-8)12(17)15-9-2-4-10(16)5-3-9/h2-7,16H,1H3,(H,15,17)

InChI Key

BYKBAIQFEXLPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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